N'-(4-tert-butylcyclohexylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Description
“N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, featuring a tert-butylcyclohexylidene group and a dioxolane ring, suggests potential for interesting chemical properties and reactivity.
Properties
Molecular Formula |
C16H28N2O3 |
|---|---|
Molecular Weight |
296.40 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C16H28N2O3/c1-15(2,3)12-5-7-13(8-6-12)17-18-14(19)11-16(4)20-9-10-21-16/h12H,5-11H2,1-4H3,(H,18,19) |
InChI Key |
VFJOAKKBSRPWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=C2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” typically involves the following steps:
Formation of the tert-butylcyclohexylidene intermediate: This can be achieved through the reaction of tert-butylcyclohexanone with appropriate reagents under controlled conditions.
Introduction of the dioxolane ring: The intermediate is then reacted with a dioxolane derivative to form the desired structure.
Hydrazide formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the hydrazide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-tert-butylcyclohexylidene)acetohydrazide
- 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Comparison
Compared to similar compounds, “N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” may exhibit unique properties due to the presence of both the tert-butylcyclohexylidene and dioxolane groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
